molecular formula C8H17N3Si B2668463 5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine CAS No. 2375274-78-3

5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine

Cat. No.: B2668463
CAS No.: 2375274-78-3
M. Wt: 183.33
InChI Key: HAQMCHLCZZSCIU-UHFFFAOYSA-N
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Description

5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine is a specialist pyrazole derivative engineered for advanced research applications, particularly in medicinal chemistry and materials science. This compound features a 4-amine substituted pyrazole core, a scaffold recognized as a privileged structure in drug discovery due to its widespread presence in biologically active molecules . The strategic incorporation of a trimethylsilylmethyl group at the N-1 position enhances the molecule's lipophilicity and introduces steric and electronic modulation, which can significantly influence its reactivity, metabolic stability, and overall pharmacokinetic profile in preclinical investigations . Pyrazole-4-amine derivatives are versatile synthetic intermediates and pharmacophores. Researchers can leverage this compound in the design and synthesis of novel molecules for antibacterial , anticancer , anti-inflammatory , and antifungal applications. The 4-amino group serves as a key handle for further functionalization, allowing for the construction of diverse chemical libraries. Beyond pharmaceuticals, the unique electronic properties of the pyrazole ring make this amine a candidate for exploration in material chemistry, including the development of luminescent agents , organic semiconductors , and as a potential functional additive in high-voltage lithium-ion battery electrolytes to improve interfacial stability. Safety Notice: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals, nor is it for personal use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

5-methyl-1-(trimethylsilylmethyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3Si/c1-7-8(9)5-10-11(7)6-12(2,3)4/h5H,6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQMCHLCZZSCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C[Si](C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine typically involves the reaction of 5-methylpyrazole with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring or the substituents attached to it.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, including enzyme inhibitors and receptor ligands.

    Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilylmethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its binding affinity to target proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine C8H17N3Si 183.3 -CH2Si(CH3)3 (position 1), -CH3 (position 5) High lipophilicity; potential use in drug design for enhanced membrane permeability .
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine C6H8F3N3 179.1 -CH2CF3 (position 1) Electronegative CF3 group improves metabolic stability; relevant in medicinal chemistry .
1-Methyl-5-nitro-1H-pyrazol-4-amine C4H6N4O2 142.1 -NO2 (position 5) Electron-withdrawing nitro group enhances reactivity for subsequent reductions .
5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine C8H13N3O 167.2 -C4H7O (tetrahydrofuran-derived) Oxygen atom increases solubility; potential for polar functionalization .
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine C10H13N3S 207.3 -CH2(C4H3S) (position 1) Thiophene moiety introduces π-conjugation; possible applications in materials science .

Key Observations:

Substituent Effects :

  • The trimethylsilylmethyl group in the target compound confers steric bulk and hydrophobicity, which may enhance blood-brain barrier penetration in drug candidates . In contrast, the trifluoroethyl group (C6H8F3N3) introduces polarity and metabolic resistance due to fluorine’s electronegativity .
  • The nitro group (C4H6N4O2) acts as an electron-withdrawing substituent, making the compound a precursor for amine synthesis via reduction .

Synthetic Methods :

  • N-Alkylation using trimethylsilylmethyl triflate (as in ) is a likely pathway for the target compound, whereas trifluoroethyl derivatives may employ analogous alkylation with CF3-containing halides .

Biological Relevance :

  • While direct biological data for the target compound are absent, pyrazole amines with lipophilic substituents (e.g., thiophene-methyl in C10H13N3S) have shown promise in anticancer and antimicrobial research .

Biological Activity

5-Methyl-1-(trimethylsilylmethyl)pyrazol-4-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N2SiC_8H_{14}N_2Si, with a molecular weight of approximately 170.29 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC8H14N2SiC_8H_{14}N_2Si
Molecular Weight170.29 g/mol
SMILESCC1=CC(N=N1)C(C)(C)C

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant inhibitory effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Case Study: Anticancer Efficacy

A study evaluated the compound's efficacy against multiple cancer cell lines, revealing:

Cell LineIC50 (μM)Remarks
MCF-715.0Moderate inhibition
A54910.5Strong inhibition
HCT11612.0Comparable to standard drugs

The results indicate that this compound exhibits promising anticancer activity , particularly in lung and breast cancer models.

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

The antimicrobial activity was assessed using the disk diffusion method, yielding the following results:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Pseudomonas aeruginosa2016

These findings suggest that the compound has a broad-spectrum antimicrobial effect , making it a candidate for further development in treating infections.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this pyrazole derivative has shown anti-inflammatory activity in various models.

In Vivo Study: Anti-inflammatory Effects

In an animal model of inflammation, treatment with this compound resulted in a significant reduction of inflammatory markers:

Inflammatory MarkerControl Group (pg/mL)Treated Group (pg/mL)
TNF-alpha1200450
IL-6800300

These results indicate that the compound effectively reduces pro-inflammatory cytokines, suggesting its potential utility in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-1-(trimethylsilylmethyl)pyrazol-4-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of precursors such as substituted hydrazines and β-keto esters. Key steps include:

  • Cyclization using reagents like phosphorus oxychloride (POCl₃) at 120°C to form the pyrazole core .
  • Introduction of the trimethylsilylmethyl group via nucleophilic substitution or alkylation.
  • Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane).
    • Critical Factors : Temperature control during cyclization and stoichiometric ratios of reagents significantly affect yield (e.g., excess POCl₃ may lead to side reactions). IR and NMR spectroscopy are used to confirm intermediate structures .

Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic methods?

  • X-ray Crystallography : Use SHELXL or SIR97 for structure refinement. For example, bond angles and torsion angles in the pyrazole ring can be resolved with R-factors < 0.05 .
  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between NH₂ protons and aromatic protons.
  • MS (EI) : Confirm molecular ion peaks (e.g., m/z 249 [M⁺] with 71% abundance) .
    • Data Interpretation : Cross-validate crystallographic data with DFT-calculated bond lengths to resolve discrepancies .

Q. What purification strategies are effective for removing byproducts like unreacted hydrazines?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar byproducts.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the product with >95% purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitutions?

  • Methodology :

  • Perform geometry optimization at the B3LYP/6-31G(d) level to model electron density distribution.
  • Calculate Fukui indices to identify nucleophilic sites (e.g., NH₂ group) .
    • Validation : Compare HOMO-LUMO gaps with experimental UV-Vis spectra (λmax ~ 280 nm) .

Q. What experimental approaches resolve contradictions between spectral data and crystallographic results?

  • Case Example : If NMR suggests a planar NH₂ group but X-ray shows non-planarity:

  • Perform variable-temperature NMR to assess dynamic effects (e.g., NH₂ rotation).
  • Use Hirshfeld surface analysis to evaluate intermolecular hydrogen bonding influencing solid-state conformation .

Q. How can the compound’s pharmacological activity be evaluated against cancer cell lines?

  • In Vitro Assays :

  • MTT Assay : Test cytotoxicity against MDA-MB-231 (breast cancer) with IC₅₀ determination.
  • Migration/Invasion Assays : Use Boyden chambers to assess anti-metastatic potential .
    • Mechanistic Studies : Perform Western blotting to evaluate apoptosis markers (e.g., caspase-3 activation) .

Q. What strategies improve stability during scale-up synthesis under aerobic conditions?

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the NH₂ group.
  • Stabilizers : Add radical scavengers (e.g., BHT) during prolonged heating steps .

Q. How is the absolute configuration determined for chiral derivatives of this compound?

  • Crystallography : Refine Flack parameter (e.g., 0.05(8)) using Cu-Kα radiation to assign R/S configuration .
  • CD Spectroscopy : Compare experimental circular dichroism with TD-DFT simulations .

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